

A Comprehensive Technical Guide to the Physicochemical Properties of 2,6-Diaminopurine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Diaminopurine**

Cat. No.: **B158960**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **2,6-diaminopurine** (2,6-DAP), a purine analog with significant biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics of this compound.

Core Physicochemical Properties

2,6-Diaminopurine, also known as 2-aminoadenine, is a derivative of adenine with an additional amino group at the C2 position. This modification significantly influences its chemical and physical behaviors.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **2,6-diaminopurine**.

Property	Value	Source
Molecular Formula	C ₅ H ₆ N ₆	[1]
Molar Mass	150.145 g/mol	[2]
Appearance	White to yellow crystalline powder	[2]
Density	1.743 g/cm ³	[2]
Melting Point	>300 °C	[3]
Water Solubility	2.38 g/L at 20 °C	[2]
pKa ₁	5.09	
pKa ₂	10.77	
UV Absorption Maxima (pH 7)	247 nm, 280 nm	[3]
LogP	-0.9	[3]

Spectroscopic Properties

UV-Vis Spectroscopy: In a neutral aqueous solution (pH 7), **2,6-diaminopurine** exhibits two primary absorption maxima at approximately 247 nm and 280 nm.[3] The molar absorptivity and the position of these peaks are sensitive to pH changes due to the protonation and deprotonation of the amino and imidazole groups.

NMR Spectroscopy: Predicted ¹³C NMR spectral data in D₂O suggests distinct chemical shifts for the carbon atoms in the purine ring structure, providing a valuable tool for structural confirmation and analysis in solution.[4][5]

Infrared (IR) Spectroscopy: The IR spectrum of solid **2,6-diaminopurine** shows characteristic peaks corresponding to N-H stretching of the amino groups, C=N and C=C stretching of the purine ring, and N-H bending vibrations.[6]

Crystal Structure

The crystal structure of **2,6-diaminopurine** has been determined by X-ray crystallography. It reveals a planar purine ring system with specific bond lengths and angles. The crystal packing is characterized by extensive intermolecular hydrogen bonding involving the amino groups and the nitrogen atoms of the purine ring, which contributes to its high melting point and relatively low solubility in organic solvents.[3]

Experimental Protocols

Determination of Solubility

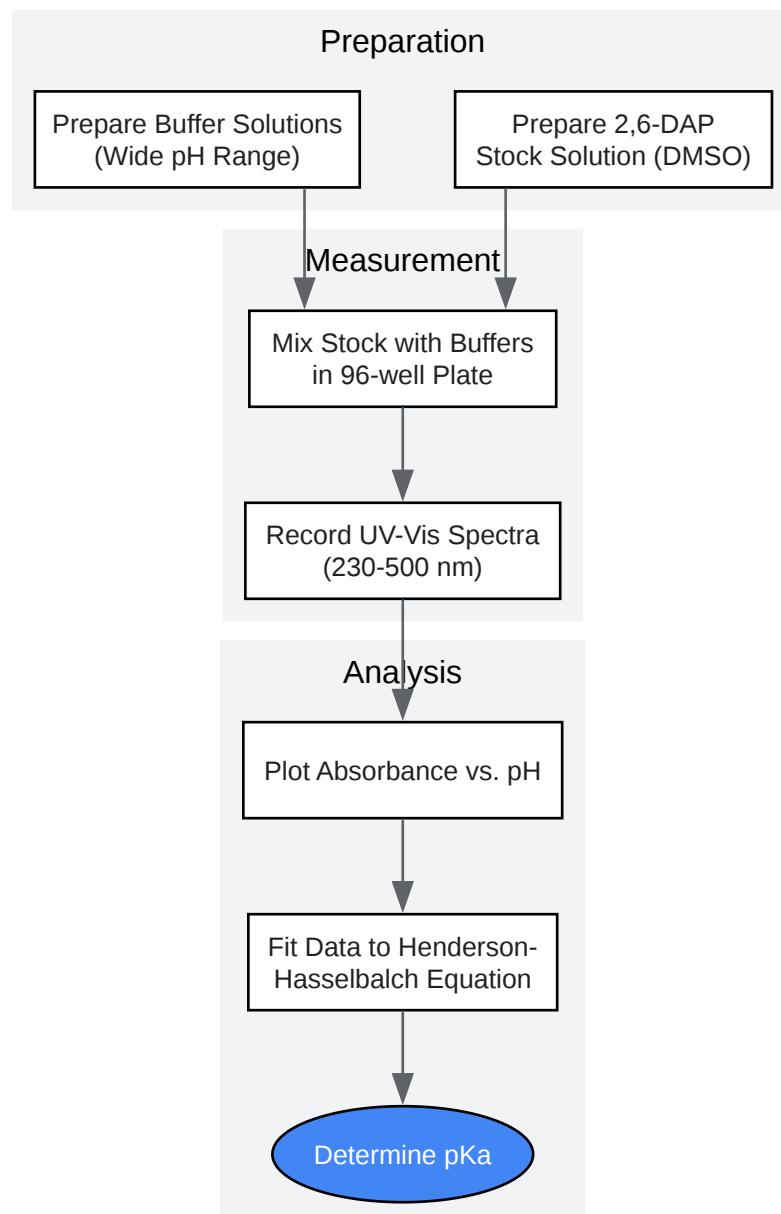
A standardized method to determine the aqueous solubility of a purine derivative like **2,6-diaminopurine** involves a stepwise approach.

Protocol for Aqueous Solubility Determination:

- Preparation of Stock Solution: Accurately weigh a precise amount of **2,6-diaminopurine** powder.
- Initial Solubilization Attempt: Add a small, measured volume of purified water (e.g., 1 mL) to the powder in a sterile vial.
- Mechanical Agitation: Vigorously vortex the mixture for 1-2 minutes at room temperature.
- Sonication: If the compound is not fully dissolved, sonicate the vial in a water bath for up to 5 minutes.
- Temperature Adjustment: If solubility is still limited, gently warm the solution to 37°C for 5-10 minutes with intermittent vortexing.
- Incremental Solvent Addition: If the compound remains undissolved, add a known volume of water incrementally, repeating steps 3-5 after each addition until complete dissolution is observed visually (a clear solution with no visible particles).[7]
- Quantification: The solubility is calculated based on the mass of the compound and the final volume of the solvent required for complete dissolution.

For enhancing solubility for experimental purposes, pH adjustment can be employed. Adding a basic solution (e.g., 1 M NaOH) dropwise can increase the solubility of purines by

deprotonating them.[\[8\]](#)


Determination of pKa by UV-Vis Spectrophotometry

The pKa values of **2,6-diaminopurine** can be accurately determined using UV-Vis spectrophotometry by monitoring the change in absorbance at a specific wavelength as a function of pH.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Protocol for pKa Determination:

- Preparation of Buffer Solutions: Prepare a series of buffer solutions with a constant ionic strength covering a wide pH range (e.g., from pH 2 to 12).
- Preparation of Stock Solution: Prepare a concentrated stock solution of **2,6-diaminopurine** in a suitable solvent (e.g., DMSO).[\[9\]](#)
- Sample Preparation: Add a small, fixed amount of the stock solution to each buffer solution in a 96-well microtiter plate to achieve a final desired concentration.[\[9\]](#)
- Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 230 to 500 nm) for each sample.[\[9\]](#)
- Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization against the pH of the buffer solutions.
- pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[\[11\]](#)[\[12\]](#)

Workflow for pKa Determination by UV-Vis Spectrophotometry

[Click to download full resolution via product page](#)

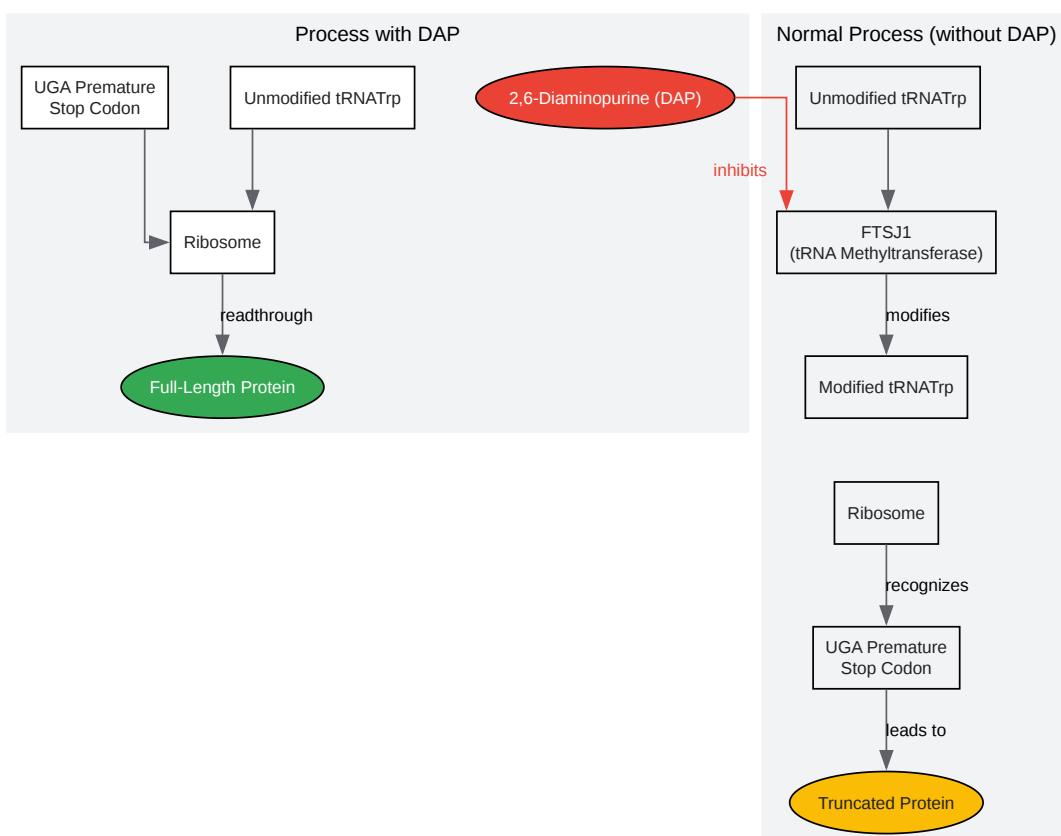
Workflow for pKa determination by UV-Vis spectrophotometry.

Biological Activity and Signaling Pathways

2,6-Diaminopurine exhibits a range of biological activities, making it a compound of interest in drug development.

Antiviral and Antitumor Properties

2,6-DAP has been recognized for its antiviral and antitumor properties.^[3] It has been investigated as a therapeutic agent for leukemia.^[3] Furthermore, derivatives of **2,6-diaminopurine** have shown broad-spectrum antiviral activity against various viruses, including flaviviruses, influenza virus, and SARS-CoV-2.^{[13][14][15]}


Prodrug for Anti-HIV Therapy

A notable application of a **2,6-diaminopurine** derivative is as a prodrug in anti-HIV therapy. (-)- β -D-**2,6-diaminopurine** dioxolane (DAPD) is a nucleoside reverse transcriptase inhibitor. In the body, DAPD is deaminated by adenosine deaminase to form (-)- β -D-dioxolane guanine (DXG).^{[16][17]} DXG is then phosphorylated to its active triphosphate form, which acts as a potent inhibitor of HIV-1 reverse transcriptase.^{[16][17]}

Correction of Nonsense Mutations

Recent studies have highlighted the role of **2,6-diaminopurine** in the correction of UGA nonsense mutations.^[18] It achieves this by inhibiting the tRNA-specific 2'-O-methyltransferase FTSJ1.^{[18][19]} FTSJ1 is responsible for the modification of tRNATrp. By inhibiting FTSJ1, 2,6-DAP interferes with this modification, leading to the readthrough of the premature UGA stop codon and the synthesis of a full-length, functional protein.^{[18][19][20]}

Mechanism of 2,6-DAP in Correcting UGA Nonsense Mutations

[Click to download full resolution via product page](#)

Mechanism of 2,6-DAP in correcting UGA nonsense mutations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Diaminopurine [webbook.nist.gov]
- 2. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
- 3. 2,6-Diaminopurine | C5H6N6 | CID 30976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 300 MHz, D₂O, predicted) (HMDB0245509) [hmdb.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,6-Diaminopurine [webbook.nist.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 11. pharmaguru.co [pharmaguru.co]
- 12. youtube.com [youtube.com]
- 13. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of Action of 1- β -d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1- β -d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigating the Inhibition of FTSJ1, a Tryptophan tRNA-Specific 2'-O-Methyltransferase by NV TRIDs, as a Mechanism of Readthrough in Nonsense Mutated CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance | Life Science Alliance [life-science-alliance.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 2,6-Diaminopurine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158960#physicochemical-properties-of-2-6-diaminopurine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com